molecular formula C19H23N3O2 B3005098 1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine CAS No. 98754-28-0

1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine

Cat. No. B3005098
Key on ui cas rn: 98754-28-0
M. Wt: 325.4 g/mol
InChI Key: DENHVMGXLUWONG-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

5955 g 2-nitrobenzaldehyde was suspended in 10 L methanol under nitrogen atmosphere and 7500 g 4-amino-1-benzyl-piperadine in 5 L methanol was added over 30 min. The reaction was stirred 1 h at RT. The reaction mixture was cooled to 0° C. and a cold solution of 1044 g sodium borohydride in 6425 mL water was added at a rate to keep the temperature below 10° C. After 1 h stirring at 0° C. and 1 h at RT the reaction was cooled again to 0° C. and aqueous 4 mol/L hydrochlorid acid was added. Then the reaction mixture was stirred at RT for 30 min and cooled again to 0-10° C. Aqueous 5 mol/L sodium hydroxide solution was added until pH=14 and the reaction was extracted with tert-butyl methylether. The organic layer was washed with water and saturated sodium chloride solution and the solvent was evaporated. The residue was dissolved in toluol, filtered and concentrated again to yield 12.8 kg of the desired product.
Quantity
5955 g
Type
reactant
Reaction Step One
Quantity
7500 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
1044 g
Type
reactant
Reaction Step Three
Name
Quantity
6425 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O)([O-:3])=[O:2].[NH2:12][CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:15][CH2:14]1.[BH4-].[Na+].Cl.[OH-].[Na+]>CO.O>[CH2:19]([N:16]1[CH2:17][CH2:18][CH:13]([NH:12][CH2:6][C:5]2[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=2[N+:1]([O-:3])=[O:2])[CH2:14][CH2:15]1)[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
5955 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Step Two
Name
Quantity
7500 g
Type
reactant
Smiles
NC1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
5 L
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1044 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
6425 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
10 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
STIRRING
Type
STIRRING
Details
After 1 h stirring at 0° C. and 1 h at RT the reaction
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled again to 0° C.
STIRRING
Type
STIRRING
Details
Then the reaction mixture was stirred at RT for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to 0-10° C
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted with tert-butyl methylether
WASH
Type
WASH
Details
The organic layer was washed with water and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluol
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NCC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 kg
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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